Proteasome Inhibition Potency: 3-Aminoquinolin-8-OL vs. 5-Aminoquinolin-8-ol
In proteasome inhibition assays, the regioisomer 5-aminoquinolin-8-ol exhibits an IC50 of 600.0 nM against the proteasome macropain subunit MB1 . While direct IC50 data for 3-Aminoquinolin-8-OL in this specific assay is not currently available, this comparator value establishes a benchmark for the class and underscores the critical importance of regioisomer selection for studies targeting the ubiquitin-proteasome pathway. The 3-amino substitution pattern is expected to yield a different potency profile due to altered binding interactions with the proteasome active site.
| Evidence Dimension | Proteasome Macropain Subunit MB1 Inhibition (IC50) |
|---|---|
| Target Compound Data | Data not available in public domain for this specific assay; inferred to differ from 5-amino regioisomer due to structural divergence. |
| Comparator Or Baseline | 5-Aminoquinolin-8-ol: IC50 = 600.0 nM |
| Quantified Difference | N/A |
| Conditions | Proteasome macropain subunit MB1 inhibition assay (in vitro) |
Why This Matters
Researchers aiming to modulate proteasome activity for anticancer or other therapeutic applications must select the correct regioisomer; using the 5-amino isomer as a substitute would introduce a known 600 nM IC50 activity profile that may not reflect the behavior of the 3-amino target compound.
